molecular formula C10H13NO B2740742 2-Cyclobutoxy-4-methylpyridine CAS No. 1958102-44-7

2-Cyclobutoxy-4-methylpyridine

Cat. No. B2740742
CAS RN: 1958102-44-7
M. Wt: 163.22
InChI Key: NKJSVSVRWNZVOT-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-4-methylpyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a pyridine derivative that has a unique structure, making it an interesting molecule to study.

Scientific Research Applications

Radical Stabilization and Material Applications

Research by Li et al. (2013) on a series of [2]rotaxanes showcased the stabilization of BIPY(•+) radical cations, indicating the potential of similar pyridine derivatives in the construction of paramagnetic materials and conductive molecular electronic devices. The findings underscore the relevance of pyridine derivatives in advanced material science, particularly in enhancing the stability of radical cations for electronic applications (Li et al., 2013).

Antiproliferative Activity and DNA Interaction

A study by Li et al. (2019) on Zinc(II) Terpyridine Complexes demonstrated the impact of substituent effects on photoluminescence and antiproliferative activity, as well as the interaction with DNA. This research highlights the utility of pyridine derivatives in medicinal chemistry, particularly in the design of compounds with potential anticancer activity (Li et al., 2019).

Synthesis and Chemical Reactivity

Johnson et al. (2011) explored the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines, presenting a novel protein modifier that raises the possibility of broader applications for the 4-halopyridine motif. This work is crucial for understanding the chemical reactivity of pyridine derivatives and developing biological probes and therapeutics (Johnson et al., 2011).

Nickel-Catalyzed Cycloaddition

Stolley et al. (2011) reported the nickel-catalyzed [2+2+2] cycloaddition of diynes and cyanamides, producing bicyclic N,N-disubstituted 2-aminopyridines. This synthesis method underscores the versatility of pyridine derivatives in organic synthesis, offering a regioselective approach to constructing complex pyridine-containing molecules (Stolley et al., 2011).

Safety And Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-cyclobutyloxy-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-5-6-11-10(7-8)12-9-3-2-4-9/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJSVSVRWNZVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutoxy-4-methylpyridine

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